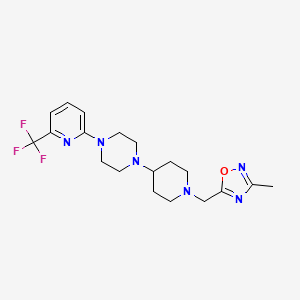

4-methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-methyl-3-phenyl-1H-pyrazol-5-amine” is a compound that belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents . They find a wide range of applications in the pharmaceutical and agrochemical industries .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole can be prepared by refluxing a mixture of p-methyl-benzoylacetonitrile and phenylhydrazine in ethanol .Molecular Structure Analysis

The molecular structure of “4-methyl-3-phenyl-1H-pyrazol-5-amine” is characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The IUPAC name for this compound is 3-methyl-4-phenyl-1H-pyrazol-5-ylamine .Chemical Reactions Analysis

Pyrazole derivatives are known to undergo a variety of chemical reactions. For instance, 5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine .Physical And Chemical Properties Analysis

The compound “4-methyl-3-phenyl-1H-pyrazol-5-amine” has a molecular weight of 173.22 . It is a solid at room temperature .Applications De Recherche Scientifique

1. Understanding the Reductive Cyclization Process

Research by Szlachcic et al. (2020) focused on pyrazole derivatives and their reductive cyclization, leading to the synthesis of substituted 1H-pyrazolo[3,4-b]quinoxalines. The study revealed the impact of intramolecular hydrogen bonding on the reactivity of these compounds (Szlachcic et al., 2020).

2. Tautomerism in Azo Dyes

Deneva et al. (2019) investigated azo dyes derived from pyrazole derivatives, including 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amines. The study provided insights into the tautomeric states of these compounds and their application as NMR reference compounds in the study of azo dyes (Deneva et al., 2019).

3. Synthesis of Pyrazolo[1,5-a] Pyrimidines

Li-feng (2011) reported the synthesis and characterization of pyrazolo[1,5-a] pyrimidine derivatives. These derivatives show significant biological activities and are synthesized from intermediates like 3-methyl-1-phenyl-1H-pyrazol-5-amine (Li-feng, 2011).

4. Synthesis of Benzo[g]pyrazolo[3,4-b]quinoline Derivatives

Wu et al. (2010) explored the synthesis of 4-aryl-3-methyl-1-phenyl-1H-benzo[g]pyrazolo[3,4-b]quinoline-5,10-diones, demonstrating the application of pyrazole derivatives in synthesizing complex quinoline structures (Wu et al., 2010).

5. Structural and Spectral Investigations

Viveka et al. (2016) conducted experimental and theoretical studies on biologically important pyrazole-4-carboxylic acid derivatives, providing insights into their structural and spectral properties (Viveka et al., 2016).

Safety and Hazards

Orientations Futures

Pyrazoles have attracted particular attention due to their diverse biological activities and their presence in several drugs currently on the market . Therefore, future research could focus on exploring the potential applications of “4-methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride” in the pharmaceutical and agrochemical industries.

Mécanisme D'action

Target of Action

4-Methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects .

Mode of Action

It’s worth noting that pyrazole derivatives have been shown to interact with their targets, leading to changes at the cellular level .

Biochemical Pathways

Pyrazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Some pyrazole derivatives have demonstrated cytotoxic activity on several human cell lines , suggesting potential anticancer activity.

Propriétés

IUPAC Name |

4-methyl-5-phenyl-1H-pyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.ClH/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8;/h2-6H,1H3,(H3,11,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBWVECWXQCTHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1N)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2406973.png)

![1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one](/img/structure/B2406974.png)

![7-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2406975.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2406981.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide](/img/structure/B2406991.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanol](/img/structure/B2406993.png)